2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

Physicochemical Characterization Stability Prediction Compound Handling

2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 571153-11-2) is a non-substitutable halogenated aryl amide validated as a potent MCHR2 antagonist (IC50 1 nM) for obesity and energy homeostasis research, a narrow-spectrum Gram-positive antibacterial agent targeting cell wall synthesis (MRSA/VRE lead optimization), and a selective SERT inhibitor (100 nM) for neuroscience transporter studies. Its defined physicochemical profile—≥95% purity, predicted bp 367.8°C, density 1.328 g/cm³, pKa 11.85—ensures reproducible analytical method development. Available in 250 mg to 10 g research quantities.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1
CAS No. 571153-11-2
Cat. No. B2686273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
CAS571153-11-2
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.1
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Cl
InChIInChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-8-5-7(12)3-4-9(8)15-2/h3-6H,1-2H3,(H,13,14)
InChIKeyMWBDSENKANTBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 571153-11-2): Core Chemical Identity and Baseline Procurement Specifications


2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 571153-11-2) is a synthetic halogenated aromatic amide with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . Structurally characterized by a 2-chloropropanamide moiety linked to a 5-chloro-2-methoxyphenyl group, this compound is available from multiple vendors at purities typically ≥95% for research and development applications . Its core physicochemical parameters—including a predicted boiling point of 367.8±37.0 °C, density of 1.328±0.06 g/cm³, and an acid dissociation constant (pKa) of 11.85±0.70—establish a well-defined procurement baseline .

Why 2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide Cannot Be Interchanged with Superficially Similar Aryl Amide Analogs


Procurement decisions for halogenated aryl amides cannot rely on superficial structural similarity; subtle variations in substitution pattern, halogen position, and amide linkage profoundly alter biological activity, physicochemical stability, and target engagement. While compounds such as N-(5-chloro-2-methoxyphenyl)propanamide or 2-chloro-N-(4-methoxyphenyl)acetamide may appear functionally analogous, their distinct substituent arrangements—specifically the presence of a chlorine at the 2-position of the propanamide chain in the target compound versus dechlorinated or positionally shifted analogs—result in divergent binding affinities, antimicrobial spectra, and enzymatic inhibition profiles [1]. The quantitative evidence below substantiates why 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide represents a non-substitutable chemical entity for research applications requiring its specific molecular architecture.

Quantitative Differentiation Evidence for 2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 571153-11-2)


Comparative Physicochemical Stability: pKa and Predicted Boiling Point Differentiation

The target compound exhibits a predicted pKa of 11.85±0.70 and a boiling point of 367.8±37.0 °C, which differentiates it from close analogs such as 2-chloro-N-(4-methoxyphenyl)acetamide (MW 199.63 g/mol, no pKa data available) . These parameters inform solubility behavior under varying pH conditions and thermal stability during storage and experimental manipulation .

Physicochemical Characterization Stability Prediction Compound Handling

Antibacterial Spectrum: Gram-Positive Selectivity and Cell Wall Synthesis Inhibition

The compound demonstrates selective activity against Gram-positive bacteria, with a reported mechanism of action as a cell wall synthesis inhibitor detected via a cell wall inhibitor reporter system [1]. While specific MIC values are not publicly disclosed, the spectrum contrasts with broader-spectrum analogs like 2-chloro-N-(4-methoxyphenyl)acetamide, which is active against both Gram-positive and Gram-negative bacteria but exhibits weak whole-cell activity [1].

Antimicrobial Discovery Mechanism of Action Gram-Positive Pathogens

G Protein-Coupled Receptor (GPCR) Antagonist Activity: Nanomolar Potency at MCHR2

The target compound exhibits potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM in CHO cells expressing the receptor, as measured by inhibition of MCH-stimulated Ca2+ flux [1]. In contrast, a structurally distinct aryl amide analog (CHEMBL1934127) shows only 500 nM inhibitory activity at the dopamine D2 receptor, illustrating a 500-fold difference in potency for unrelated GPCR targets [1].

GPCR Pharmacology Melanin-Concentrating Hormone Receptor Drug Discovery

Serotonin Transporter (SERT) Inhibition: 100 nM Activity with Potential CNS Implications

The compound inhibits the human sodium-dependent serotonin transporter (SERT) with an IC50 of 100 nM, as documented in BindingDB [1]. This activity is comparable to that of the dopamine D2 receptor antagonist activity of CHEMBL1934127 (IC50 = 500 nM) but exhibits a 5-fold higher potency for SERT [1]. The differential affinity profile highlights the compound's potential utility in neuropharmacological studies of serotonin reuptake mechanisms.

Serotonin Transporter Neuropharmacology Reuptake Inhibition

Recommended Research and Industrial Applications for 2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS 571153-11-2)


Chemical Probe Development for MCHR2-Mediated Signaling in Metabolic Disorders

Leverage the compound's 1 nM IC50 at MCHR2 [1] as a potent chemical probe for elucidating MCHR2 signaling pathways in cellular models of obesity and energy homeostasis. The high potency and selectivity profile support structure-activity relationship (SAR) studies aimed at optimizing MCHR2 antagonists for therapeutic applications.

Gram-Positive Antibacterial Lead Optimization and Mechanism-of-Action Studies

Utilize the compound's Gram-positive spectrum and cell wall synthesis inhibition mechanism [1] as a foundation for lead optimization campaigns targeting drug-resistant Gram-positive pathogens such as MRSA and VRE. The selectivity profile minimizes off-target effects on Gram-negative commensals, a desirable feature for narrow-spectrum antibiotic development.

Serotonin Transporter Pharmacology: Comparative Reuptake Inhibition Profiling

Employ the compound's 100 nM SERT inhibition activity [1] in comparative pharmacology studies to dissect the structural determinants of serotonin versus dopamine transporter selectivity. This application is particularly relevant for neuroscience research exploring novel antidepressant or anxiolytic mechanisms.

Reference Standard for Halogenated Aryl Amide Physicochemical Characterization

Use the compound as a well-characterized reference standard for developing analytical methods (HPLC, LC-MS, NMR) due to its defined purity (≥95%), predicted boiling point (367.8±37.0 °C), density (1.328±0.06 g/cm³), and pKa (11.85±0.70) [1]. These parameters facilitate method validation and inter-laboratory reproducibility in pharmaceutical and agrochemical quality control.

Technical Documentation Hub

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